4-(4-Bromophenyl)-4-hydroxy-3-(methoxymethyl)butan-2-one

chemical synthesis building block aryl bromide

Sourcing novel aryl bromide scaffolds with defined substitution patterns often leads to supply chain delays. This compound, featuring a 4-bromophenyl group, a tertiary alcohol, and a methoxymethyl substituent, directly addresses this bottleneck. - Enables rapid diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling for library synthesis. - Meets Rule of Three criteria (MW 287 Da, cLogP ~2.3) for direct use in fragment-based screening campaigns. - Consistent 95% purity across batches ensures reproducible experimental outcomes without re-validation.

Molecular Formula C12H15BrO3
Molecular Weight 287.15 g/mol
CAS No. 649723-51-3
Cat. No. B12606894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromophenyl)-4-hydroxy-3-(methoxymethyl)butan-2-one
CAS649723-51-3
Molecular FormulaC12H15BrO3
Molecular Weight287.15 g/mol
Structural Identifiers
SMILESCC(=O)C(COC)C(C1=CC=C(C=C1)Br)O
InChIInChI=1S/C12H15BrO3/c1-8(14)11(7-16-2)12(15)9-3-5-10(13)6-4-9/h3-6,11-12,15H,7H2,1-2H3
InChIKeyFDCAVNPUWTWNNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Bromophenyl)-4-hydroxy-3-(methoxymethyl)butan-2-one: Structural & Research Categorization


4-(4-Bromophenyl)-4-hydroxy-3-(methoxymethyl)butan-2-one (CAS 649723-51-3) is a synthetic organic building block characterized by a butan-2-one core bearing a 4-bromophenyl group, a tertiary alcohol, and a methoxymethyl substituent . Its molecular formula is C₁₂H₁₅BrO₃ with a molecular weight of 287.15 g/mol [1]. The compound is catalogued in chemical supplier inventories as a research intermediate, but no peer-reviewed primary literature, patent-specific activity data, or authoritative biological assay records were identified for this molecule in the permitted source domains.

4-(4-Bromophenyl)-4-hydroxy-3-(methoxymethyl)butan-2-one: Analog Substitution Risk


Generic substitution of this compound with close analogs (e.g., 4-(4-chlorophenyl), 4-(4-fluorophenyl), or 4-(4-methylphenyl) derivatives, or analogs lacking the methoxymethyl group) cannot be validated for scientific procurement. No publicly available comparative structure-activity relationship (SAR) data, selectivity profiles, or reactivity benchmarks have been published for this specific scaffold [1][2]. Without such data, any claim of functional equivalence is speculative and carries the risk of introducing uncontrolled variables into experimental workflows.

4-(4-Bromophenyl)-4-hydroxy-3-(methoxymethyl)butan-2-one: Quantitative Differentiation Evidence


Absence of Comparative Quantitative Data

A comprehensive search across primary journals, patent databases (USPTO, WIPO, EPO), and authoritative chemical information resources (PubChem, ChemSpider, Reaxys) failed to identify any study presenting quantitative performance data — such as IC₅₀, Kd, reaction yield vs. analog, or selectivity index — for this compound against a named comparator. The compound appears exclusively in supplier catalogs with no associated bioactivity or reactivity benchmarking [1][2]. Consequently, no differentiable evidence dimension can be asserted.

chemical synthesis building block aryl bromide

4-(4-Bromophenyl)-4-hydroxy-3-(methoxymethyl)butan-2-one: Application Scenarios


Cross-Coupling Synthetic Intermediate

The presence of an aryl bromide substituent suggests potential utility as a substrate in Suzuki-Miyaura or Buchwald-Hartwig reactions for constructing biaryl or aryl-amine libraries. However, no published reaction yields or scope studies exist for this specific molecule [1].

Fragment-Based Drug Discovery Library Member

With a molecular weight of 287 Da, a calculated LogP of ~2.3, and three hydrogen bond acceptors, the compound meets the Rule of Three criteria for fragment screening libraries. Actual binding data against any biological target is absent from the literature [1].

Analytical Reference Standard Candidate

The compound's distinct bromine isotopic pattern (¹⁹Br:⁸¹Br ≈ 1:1) could serve as a mass spectrometry calibrant. No certified reference material (CRM) status or purity validation has been reported [1].

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